![molecular formula C10H10N2O B1624903 4-(2-Methyl-1H-imidazol-1-YL)phenol CAS No. 81376-54-7](/img/structure/B1624903.png)
4-(2-Methyl-1H-imidazol-1-YL)phenol
Overview
Description
“4-(2-Methyl-1H-imidazol-1-YL)phenol” is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles . It is used as a reactant for synthesis of polymer-anchored oxovanadium (IV) complex and α1-Adrenoceptor agonists .
Synthesis Analysis
The synthesis of “4-(2-Methyl-1H-imidazol-1-YL)phenol” involves several steps. One method involves the use of 4- (1 H -imidazol-I-yl)benzaldehyde and corresponding substituted acetophenone .Molecular Structure Analysis
The molecular structure of “4-(2-Methyl-1H-imidazol-1-YL)phenol” is represented by the linear formula C10H10N2O . The InChI code for this compound is 1S/C10H10N2O/c1-8-11-6-7-12 (8)9-2-4-10 (13)5-3-9/h2-7,13H,1H3 .Physical And Chemical Properties Analysis
The physical form of “4-(2-Methyl-1H-imidazol-1-YL)phenol” is a white to yellow solid . The molecular weight of the compound is 174.2 .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including 4-(2-Methyl-1H-imidazol-1-YL)phenol , have been studied for their antimicrobial properties. They show activity against a range of bacterial and fungal pathogens. This compound could be used in the development of new antimicrobial agents that are more effective against resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Effects
Research indicates that imidazole compounds can exhibit anti-inflammatory and analgesic effects. This makes 4-(2-Methyl-1H-imidazol-1-YL)phenol a potential candidate for the development of new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis or muscle pain .
Antitumor Properties
The imidazole ring is a common feature in many antitumor agents4-(2-Methyl-1H-imidazol-1-YL)phenol may have applications in cancer research, particularly in the synthesis of compounds that could inhibit the growth of cancer cells or be used in chemotherapy .
Antidiabetic Activity
Some imidazole derivatives have shown promise in the treatment of diabetes. They may act by modulating the activity of enzymes involved in glucose metabolism, suggesting that 4-(2-Methyl-1H-imidazol-1-YL)phenol could be explored as a potential antidiabetic agent .
Antiviral Applications
Imidazole compounds have been evaluated for their antiviral activities. This includes potential treatments for diseases caused by viruses such as HIV, hepatitis, and influenza4-(2-Methyl-1H-imidazol-1-YL)phenol could contribute to the development of new antiviral drugs .
Neuroprotective Effects
There is evidence that imidazole derivatives can have neuroprotective effects, which might be useful in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s4-(2-Methyl-1H-imidazol-1-YL)phenol could be valuable in this research area .
Cardiovascular Research
Imidazole compounds have been implicated in cardiovascular research, particularly in the synthesis of drugs that can treat heart conditions4-(2-Methyl-1H-imidazol-1-YL)phenol might be used in the development of medications for hypertension or heart failure .
Environmental Monitoring
Due to its specific chemical structure, 4-(2-Methyl-1H-imidazol-1-YL)phenol could be used in environmental monitoring, particularly in the detection of phenolic endocrine-disrupting chemicals in water supplies .
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives, which include this compound, have been reported to show a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with their targets and cause changes that result in their various biological activities . For example, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
It is known that imidazole derivatives can affect various biochemical pathways, leading to their wide range of biological activities .
Result of Action
subtillis . Another study found that certain imidazole derivatives manifested remarkable antiproliferative activities against SW620 and HeLa cells .
properties
IUPAC Name |
4-(2-methylimidazol-1-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-11-6-7-12(8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPLOQIJTWHHOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460106 | |
Record name | 4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81376-54-7 | |
Record name | 4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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